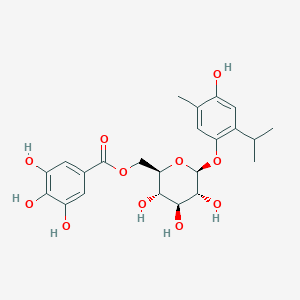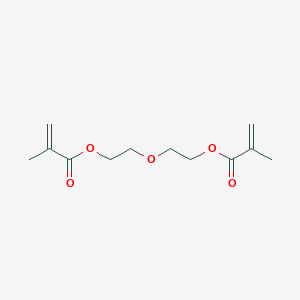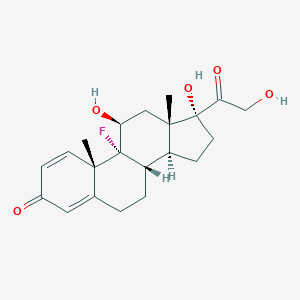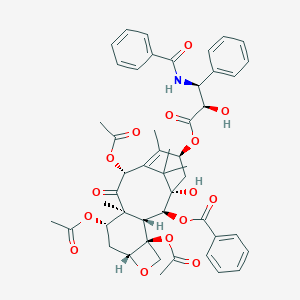![molecular formula C7H6N2O B118350 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one CAS No. 142078-42-0](/img/structure/B118350.png)
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one, also known as PPY, is a heterocyclic compound that has been widely studied for its potential use in medicinal chemistry. PPY is a fused pyridine-pyrrole ring system, which exhibits a unique structure and biological activity. In
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one is not fully understood. However, it is believed that 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one exerts its biological activity through the interaction with specific targets in cells. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has also been shown to bind to specific receptors, such as the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one inhibits the growth of cancer cells and viruses. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives have also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has several advantages for lab experiments, including its unique structure and biological activity. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives can be easily synthesized and modified, which allows for the development of new compounds with improved properties. However, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one. One direction is the development of new 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives with improved properties for the treatment of various diseases. Another direction is the investigation of the mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its derivatives. This will provide insights into the biological activity of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its potential targets in cells. Finally, the development of new synthetic methods for 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its derivatives will enable the synthesis of new compounds with unique properties.
Synthesemethoden
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one can be synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, an α-bromoester, and ammonia in the presence of a catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid or an amino alcohol with an aldehyde or a ketone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been studied for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit antitumor, antiviral, and antibacterial activities. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives have also been developed as potential drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In material science, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been used as a precursor for the synthesis of conducting polymers, which have applications in electronic devices and sensors. In organic synthesis, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been used as a building block for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
142078-42-0 |
|---|---|
Produktname |
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one |
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-5H,(H,9,10) |
InChI-Schlüssel |
SUJITZBHNIKATG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CNC2=CC=NC(=O)C21 |
SMILES |
C1=CN=C2C1C(=O)NC=C2 |
Kanonische SMILES |
C1=CNC2=CC=NC(=O)C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






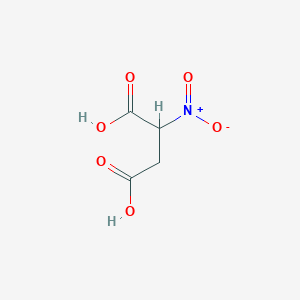

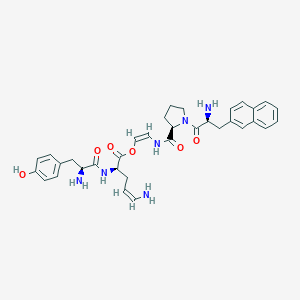

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)
